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Compound of Interest

Compound Name: 4-tert-Butyl-2-nitroaniline

Cat. No.: B188902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the nitration of 4-tert-

butylaniline. Direct nitration of anilines can be problematic, often leading to oxidation and the

formation of multiple products.[1][2] To achieve selective mononitration at the position ortho to

the amino group, a three-step synthetic pathway is employed. This involves the protection of

the amino group by acetylation, followed by the nitration of the resulting acetanilide, and

subsequent deprotection via hydrolysis to yield the desired 2-nitro-4-tert-butylaniline.[3][4][5]

This method ensures a higher yield and purity of the final product.

Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
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Caption: Synthetic workflow for the preparation of 2-nitro-4-tert-butylaniline.
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The following table summarizes the key quantitative data for each step of the synthesis. The

values are based on established methodologies for analogous transformations and should be

optimized for specific laboratory conditions.[3][4][5]

Step Reactant Reagent Solvent
Temperatur
e (°C)

Time (h)

1. Acetylation

4-tert-

butylaniline

(1.0 eq)

Acetic

anhydride

(1.1 eq)

Glacial Acetic

Acid

Room

Temperature
2-4

2. Nitration

N-(4-tert-

butylphenyl)a

cetamide (1.0

eq)

Fuming Nitric

Acid (1.1 eq)

Glacial Acetic

Acid / Acetic

Anhydride

0-5 1-2

3. Hydrolysis

N-(2-nitro-4-

tert-

butylphenyl)a

cetamide (1.0

eq)

Conc.

Sulfuric Acid /

Water

- Reflux 0.75

Experimental Protocols
Materials and Equipment:

4-tert-butylaniline

Acetic anhydride

Glacial acetic acid

Fuming nitric acid

Concentrated sulfuric acid

Sodium bicarbonate (saturated aqueous solution)

Ethyl acetate
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Anhydrous sodium sulfate

Round-bottom flasks

Magnetic stirrer and stir bar

Thermometer

Reflux condenser

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Filtration apparatus

Thin Layer Chromatography (TLC) apparatus

Step 1: Acetylation of 4-tert-butylaniline

In a clean, dry round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in glacial acetic acid.

To the stirred solution, slowly add acetic anhydride (1.1 eq) at room temperature.[3]

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).[3]

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium

bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude N-(4-tert-butylphenyl)acetamide.
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Step 2: Nitration of N-(4-tert-butylphenyl)acetamide

In a round-bottom flask, dissolve the N-(4-tert-butylphenyl)acetamide (1.0 eq) from the

previous step in a mixture of glacial acetic acid and acetic anhydride.

Cool the reaction mixture to 0-5 °C in an ice bath.[3]

Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred reaction mixture, ensuring the

temperature is maintained below 10 °C.[3]

After the addition is complete, continue to stir the reaction at 0-5 °C for 1-2 hours, monitoring

the reaction progress by TLC.[3]

Once the reaction is complete, carefully pour the reaction mixture over crushed ice with

stirring.

The precipitated product, N-(2-nitro-4-tert-butylphenyl)acetamide, is collected by vacuum

filtration and washed thoroughly with water.

Step 3: Hydrolysis of N-(2-nitro-4-tert-butylphenyl)acetamide

Heat a mixture of the N-(2-nitro-4-tert-butylphenyl)acetamide, concentrated sulfuric acid (30

mL), and water (20 mL) under reflux for 45 minutes.[4]

Pour the solution into a mixture of ice and water.

Precipitate the nitroaniline by neutralizing the mixture with a 10% NaOH solution.[4]

Extract the product twice with ethyl acetate (30 mL).[4]

Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the

solvent to dryness.

The crude 2-nitro-4-tert-butylaniline can be purified by recrystallization from a suitable

solvent or by column chromatography.[6]

Safety Precautions:
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All manipulations should be performed in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Concentrated acids and nitric acid are highly corrosive and strong oxidizing agents. Handle

with extreme care.

The nitration reaction is exothermic and requires careful temperature control to prevent

runaway reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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